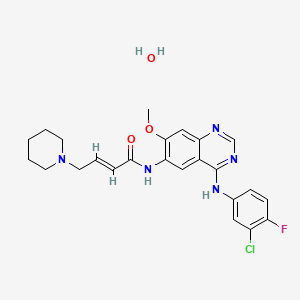

Dacomitinib monohydrate

Vue d'ensemble

Description

Dacomitinib monohydrate (C₂₄H₂₅ClFN₅O₂·H₂O; molecular weight: 487.95; CAS 1042385-75-0) is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4 . Approved in 2018 for first-line treatment of EGFR-mutant non-small cell lung cancer (NSCLC), it inhibits kinase activity by covalently binding to cysteine residues in the ATP-binding domain . Preclinical studies highlight its ability to reverse ABCG2-mediated multidrug resistance (MDR) by inhibiting efflux pumps, thereby enhancing chemotherapeutic efficacy in ABCG2-overexpressing cancers .

Méthodes De Préparation

- La voie de synthèse du dacomitinib hydrate implique plusieurs étapes, à partir de matières premières disponibles dans le commerce.

- Malheureusement, les détails de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour la production à grande échelle.

Analyse Des Réactions Chimiques

Etherification Reaction

The synthesis of dacomitinib involves methylating intermediates using dimethyl sulfate or methyl iodide. For example:

- Reactants : 6-amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone (II) + methyl iodide

- Conditions : 80–90°C, 6 hours under stirring

- Product : 6-amino-7-methoxy-3,4-dihydroquinazoline-4-ketone (III)

- Yield : 91.8%

Key Step :

Condensation and Acylation

Acylation with 4-(piperidin-1-yl)but-2-enoyl chloride forms the final structure:

- Reactants : 4-chloro-6-amino-7-methoxyquinazoline + 4-(piperidin-1-yl)but-2-enoyl chloride

- Conditions : Room temperature, dichloromethane solvent

- Product : Dacomitinib precursor

- Yield : 90.8%

Oxidative Metabolism

Dacomitinib undergoes oxidation primarily via CYP2D6 and CYP3A4, forming the major metabolite PF-05199265 (O-desmethyl dacomitinib):

| Enzyme | Role | Metabolite | IC50 (nmol/L) |

|---|---|---|---|

| CYP2D6 | Primary oxidative pathway | PF-05199265 | 280 |

| CYP3A4 | Secondary oxidation | Minor hydroxylated forms | Not reported |

Conjugative Metabolism

Glutathione conjugation occurs via nucleophilic attack on the α,β-unsaturated amide group:

CYP2D6 Inhibition

Dacomitinib strongly inhibits CYP2D6 (IC50 = 6 nmol/L), affecting co-administered drugs metabolized by this enzyme (e.g., antidepressants, β-blockers) .

Proton Pump Inhibitors (PPIs)

Co-administration with PPIs (e.g., rabeprazole) reduces bioavailability:

| Parameter | Change vs. Control |

|---|---|

| Cmax | ↓51% |

| AUC0-96h | ↓39% |

| AUCinf | ↓29% |

Hydrolysis

The amide bond undergoes pH-dependent hydrolysis:

- Conditions : Acidic (pH < 3) or alkaline (pH > 9) environments

- Products : Quinazoline fragment + 4-(piperidin-1-yl)but-2-enoic acid

Photodegradation

Exposure to UV light (~254 nm) induces cleavage of the quinazoline ring, necessitating storage in opaque packaging .

Kinase Inhibition Profile

Dacomitinib irreversibly binds to cysteine residues in EGFR/HER receptors via Michael addition:

| Kinase | Inhibition Rate (%)* | IC50 (nmol/L) |

|---|---|---|

| EGFR (wild-type) | >100 | 6 |

| HER2 | 93 | 14 |

| DDR1 | 73 | 22 |

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Non-Small Cell Lung Cancer (NSCLC)

Dacomitinib is indicated for the first-line treatment of patients with metastatic NSCLC who possess specific EGFR mutations, particularly exon 19 deletions or the L858R substitution in exon 21. The drug has demonstrated significant improvements in progression-free survival compared to other treatments like gefitinib.

Efficacy in Clinical Trials

- ARCHER 1050 Study : This pivotal Phase III trial compared dacomitinib to gefitinib in patients with advanced NSCLC. Results showed that dacomitinib significantly improved median progression-free survival (PFS) to 14.7 months compared to 9.2 months for gefitinib, resulting in a hazard ratio of 0.589, indicating a 41.1% lower risk of disease progression or death with dacomitinib .

- Response Rates : In the same study, dacomitinib achieved a higher overall response rate with 5.3% of patients achieving complete responses compared to 1.8% with gefitinib .

Safety Profile

Dacomitinib's safety profile has been characterized by a range of adverse effects, primarily gastrointestinal and dermatological in nature. Common adverse events include:

Serious adverse events occurred in approximately 27% of patients treated with dacomitinib, necessitating careful monitoring and management strategies .

Pharmacological Mechanism

Dacomitinib functions as a pan-HER family inhibitor, targeting not only EGFR but also HER2 and HER4. Its irreversible binding leads to prolonged inhibition of these receptors, which is crucial in the context of tumors that exhibit resistance mutations such as T790M . Preclinical studies have indicated that dacomitinib effectively reduces EGFR phosphorylation and cell viability in cancer cell lines harboring these mutations.

Economic Considerations

Recent analyses have indicated that dacomitinib is cost-effective compared to other first-line treatments for NSCLC in certain regions, such as Sweden. This assessment takes into account not only the direct costs associated with drug acquisition but also the overall healthcare costs related to managing NSCLC .

Case Studies

Case Study 1: Efficacy in Advanced NSCLC

In a cohort study involving patients who had previously failed other therapies, dacomitinib exhibited an objective response rate of approximately 5%, with some patients experiencing significant tumor shrinkage . This underscores its potential utility even in heavily pre-treated populations.

Case Study 2: Safety Management

A case series highlighted the management strategies employed for adverse effects associated with dacomitinib treatment. Dose reductions and temporary discontinuations were common strategies used to mitigate severe gastrointestinal symptoms while maintaining treatment efficacy .

Mécanisme D'action

- Dacomitinib hydrate’s mechanism involves inhibiting ErbB family tyrosine kinases, including EGFR.

- It disrupts signaling pathways crucial for cell growth, survival, and proliferation.

- Molecular targets include EGFR, HER2, HER3, and HER4.

Comparaison Avec Des Composés Similaires

Comparison with Other EGFR TKIs

Mechanism of Action and Target Profile

Dacomitinib’s irreversible binding confers prolonged target suppression compared to reversible inhibitors like gefitinib and erlotinib . Unlike osimertinib, which specifically targets EGFR T790M resistance mutations, dacomitinib’s pan-ErbB activity may delay resistance in broader contexts .

Pharmacokinetics and Metabolism

Dacomitinib’s exposure increases by 80% under fed conditions, necessitating consistent administration timing . Unlike dasatinib (a Bcr-Abl TKI), which shows reduced bioavailability with antacids , dacomitinib’s efficacy remains unaffected by proton pump inhibitors (PPIs) in clinical settings .

Progression-Free Survival (PFS) and Toxicity

In the ARCHER 1050 trial, dacomitinib demonstrated superior PFS over gefitinib (14.7 vs. 9.2 months, P<0.0001) but with a higher incidence of severe adverse events (51% vs. 30%) . This trade-off underscores its role in patients prioritizing efficacy over tolerability.

Activité Biologique

Dacomitinib monohydrate is a potent, irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family, specifically targeting EGFR/HER1, HER2, and HER4. This compound has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring specific EGFR mutations. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Dacomitinib acts by covalently binding to cysteine residues in the catalytic domains of the EGFR family, leading to irreversible inhibition of kinase activity. This inhibition prevents downstream signaling pathways that promote tumor growth and survival, such as:

- Ras-Raf-MAPK

- PI3K/AKT

- PLCgamma-PKC-NFkB

The compound shows a high affinity for its targets with an IC50 value as low as 6 nmol/L for EGFR . Dacomitinib is particularly effective against mutant forms of EGFR associated with resistance to other therapies, such as the T790M mutation .

Pharmacokinetics

Dacomitinib exhibits linear pharmacokinetics with an absolute oral bioavailability of approximately 80%. Key pharmacokinetic parameters include:

- Peak Plasma Concentration : 104 ng/ml after a 45 mg dose

- Volume of Distribution : 2415 L

- Protein Binding : 98%

- Half-Life : Approximately 70 hours

The compound is primarily metabolized through oxidative pathways involving cytochrome P450 enzymes, with the major metabolite being O-desmethyl dacomitinib (PF-05199265) .

Pivotal Trials

The efficacy of dacomitinib was primarily demonstrated in the Phase III ARCHER 1050 trial, which compared dacomitinib to gefitinib in patients with advanced or metastatic NSCLC harboring EGFR mutations. Key findings from this study include:

| Parameter | Dacomitinib | Gefitinib | P-value |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 14.7 months (95% CI: 11.1-16.6) | 9.2 months (95% CI: 9.1-11) | <0.0001 |

| Objective Response Rate (ORR) | 75.6% | Not reported | - |

| Median Overall Survival (OS) | 34.1 months (95% CI: 29.5-37.7) | 26.8 months (95% CI: 23.7-32.1) | <0.05 |

These results indicate that dacomitinib significantly improves both PFS and OS compared to gefitinib, demonstrating its effectiveness as a first-line treatment for NSCLC .

Safety Profile

While dacomitinib shows considerable efficacy, it is also associated with specific adverse events (AEs). The most common treatment-related AEs include:

- Diarrhea : Occurred in approximately 60% of patients

- Stomatitis : Reported by about 30%

- Rash : Commonly observed dermatological effect

Serious AEs were reported in about 9.3% of patients receiving dacomitinib . The management of these AEs often involved dose adjustments or temporary discontinuation of therapy.

Case Studies

Several case studies have documented the effectiveness of dacomitinib in real-world settings:

- Case Study A : A patient with metastatic NSCLC harboring an exon 19 deletion experienced a complete response after six months on dacomitinib, with no evidence of disease progression during follow-up.

- Case Study B : Another patient with T790M mutation showed significant tumor reduction after switching from another EGFR TKI to dacomitinib, highlighting its potential in overcoming resistance.

Q & A

Basic Research Questions

Q. What are the standard pharmacokinetic (PK) parameters and analytical methods for assessing dacomitinib in clinical studies?

- Methodological Answer : Dacomitinib’s PK parameters include AUCinf (area under the curve extrapolated to infinity), Cmax (maximum plasma concentration), t1/2 (half-life), and protein binding affinity . Analytical methods should utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high specificity and sensitivity . Calibration standards should cover a linear range of 0.100–20.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.100 ng/mL. For protein binding studies, rapid equilibrium dialysis (RED) is recommended to measure unbound drug fractions .

| Parameter | Analytical Method | Key Consideration |

|---|---|---|

| AUCinf | HPLC-MS/MS | Use non-compartmental analysis (e.g., openNCA) |

| Protein Binding | RED + HPLC-MS/MS | Dialysis buffer pH must match physiological conditions |

| Cmax | HPLC-MS/MS | Validate for matrix effects in plasma |

Q. How should a clinical study be designed to evaluate hepatic impairment effects on dacomitinib?

- Methodological Answer : Include Child-Pugh A/B/C cohorts with stable liver function (no significant changes 30 days pre-study) and matched healthy controls. Administer a single oral dose (30 mg) under fasting conditions, with blood sampling up to 144 hours post-dose. Exclude patients with hepatocellular carcinoma or conditions affecting absorption. Use openNCA software for PK modeling and ensure stratification by hepatic function severity. No dose adjustment is required based on exposure-response data .

Advanced Research Questions

Q. How can researchers resolve contradictions between dacomitinib’s exposure-response relationships for efficacy and safety?

- Methodological Answer : Efficacy (e.g., tumor shrinkage) correlates strongly with AUC , while safety (e.g., skin toxicity) links to steady-state average concentration , not Cmax. In cases of PK variability (e.g., 31% Cmax increase in severe hepatic impairment), prioritize AUC-driven safety assessments. Use population PK/PD modeling to simulate steady-state conditions from single-dose data, leveraging dacomitinib’s linear pharmacokinetics . Validate findings with longitudinal toxicity monitoring in Phase III trials (e.g., ARCHER 1050) .

Q. What experimental models are optimal for studying resistance to dacomitinib’s irreversible EGFR inhibition?

- Methodological Answer : Use patient-derived xenografts (PDXs) or EGFR-mutant NSCLC cell lines with acquired resistance to dacomitinib. Assess downstream signaling (e.g., Akt/ERK phosphorylation) via Western blotting and apoptosis via flow cytometry . For in vivo models, monitor tumor regression in mice treated with 45 mg/kg/day (steady-state equivalent to human dosing). Co-administer MET/HER3 inhibitors to identify bypass resistance mechanisms .

Q. How should drug-drug interaction (DDI) studies for dacomitinib and proton pump inhibitors (PPIs) be structured?

- Methodological Answer : Conduct retrospective analyses of Phase III trials (e.g., ARCHER 1050) with stratification by PPI use. Measure dacomitinib exposure (AUCtau) in PPI users vs. non-users. Use Cox proportional hazards models to adjust for confounders (e.g., comorbidities). Despite in vitro absorption changes, clinical data show no significant PPI impact on progression-free survival (PFS) or overall survival (OS) for dacomitinib, unlike gefitinib .

Q. Data Analysis & Reporting Guidelines

Q. What are best practices for documenting dacomitinib studies to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Detail synthesis protocols for novel analogs, HPLC-MS/MS parameters (column type, gradient), and RED buffer composition .

- Data Reporting : Use Consolidated Standards of Reporting Trials (CONSORT) for clinical data. For negative results (e.g., no hepatic impairment effect), include power calculations and sensitivity analyses .

- Supporting Information : Upload raw PK curves, statistical code, and IRB approvals as supplementary files .

Q. How can multi-omics approaches enhance dacomitinib mechanism-of-action studies?

- Methodological Answer : Integrate RNA sequencing (tumor biopsies) with phosphoproteomics to map HER pathway inhibition. Use single-cell sequencing to identify resistant subclones. Public databases (e.g., GEO, CPTAC) should be cross-referenced for validation. For computational modeling, apply systems pharmacology platforms like Simcyp to simulate EGFR occupancy under varying dosages .

Propriétés

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLGGCPNTZPIH-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146359 | |

| Record name | Dacomitinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042385-75-0 | |

| Record name | Dacomitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacomitinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACOMITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.